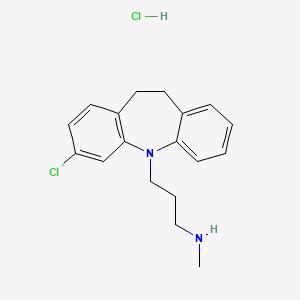

N-デスメチルクロミプラミン塩酸塩

概要

説明

N-デスメチルクロミプラミン塩酸塩は、三環系抗うつ剤であるクロミプラミンの主要な代謝産物です。 クロミプラミンの薬理作用、特にノルエピネフリン再取り込み阻害において重要な役割を果たすことが知られています 。この化合物は、その潜在的な治療効果とクロミプラミンの代謝における役割について、しばしば研究されています。

2. 製法

合成経路と反応条件: N-デスメチルクロミプラミン塩酸塩は、クロミプラミンの脱メチル化によって合成されます。このプロセスには、クロミプラミンの窒素原子からメチル基を除去することが含まれます。 この反応は、通常、三臭化ホウ素 (BBr3) などの脱メチル化剤または他の適切な試薬を使用して、制御された条件下で行われます .

工業生産方法: 工業的な設定では、N-デスメチルクロミプラミン塩酸塩の製造には、大規模な脱メチル化プロセスが含まれます。 これらのプロセスは、高収率と高純度を実現するために最適化されており、多くの場合、連続フローリアクターや自動化システムなどの高度な技術を使用して、一貫性と効率を確保しています .

3. 化学反応の分析

反応の種類: N-デスメチルクロミプラミン塩酸塩は、次のようなさまざまな化学反応を起こします。

酸化: この反応には、酸素の付加または水素の除去が含まれ、多くの場合、過酸化水素 (H2O2) や過マンガン酸カリウム (KMnO4) などの酸化剤を使用して行われます。

還元: この反応には、水素の付加または酸素の除去が含まれ、通常、水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤を使用して行われます。

置換: この反応には、別の原子または原子団で1つの原子または原子団を置き換えることが含まれ、一般的にはハロゲンやアルキル化剤などの試薬を使用して行われます.

一般的な試薬と条件:

酸化: 過酸化水素 (H2O2)、過マンガン酸カリウム (KMnO4)

還元: 水素化リチウムアルミニウム (LiAlH4)、水素化ホウ素ナトリウム (NaBH4)

置換: ハロゲン、アルキル化剤

形成される主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はヒドロキシル化誘導体を生成する可能性があり、一方、還元は脱酸素化化合物を生成する可能性があります .

4. 科学研究の応用

N-デスメチルクロミプラミン塩酸塩は、次のような幅広い科学研究の応用があります。

化学: クロミプラミンとその代謝産物を定量および同定するための分析化学における参照標準として使用されます。

生物学: この化合物は、神経伝達物質系、特にノルエピネフリン再取り込み阻害における役割について研究されています。

医学: うつ病、強迫性障害、その他の精神疾患などの治療における潜在的な治療効果に焦点を当てています。

科学的研究の応用

N-Desmethylclomipramine Hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of clomipramine and its metabolites.

Biology: The compound is studied for its effects on neurotransmitter systems, particularly its role in norepinephrine reuptake inhibition.

Medicine: Research focuses on its potential therapeutic effects in treating conditions such as depression, obsessive-compulsive disorder, and other psychiatric disorders.

作用機序

N-デスメチルクロミプラミン塩酸塩は、主にノルエピネフリン再取り込み阻害によってその効果を発揮します。この作用により、シナプス間隙のノルエピネフリン濃度が上昇し、神経伝達を促進し、抗うつ効果に寄与します。 この化合物は、セロトニンやドーパミンなどの他の神経伝達物質系とも相互作用しますが、その程度は低いと考えられています .

6. 類似の化合物との比較

N-デスメチルクロミプラミン塩酸塩は、他の三環系抗うつ剤とその代謝産物、例えば次のようなものと似ています。

デシプラミン: イミプラミンの別の代謝産物で、ノルエピネフリン再取り込み阻害で知られています。

ノルトリプチリン: アミトリプチリンの代謝産物で、ノルエピネフリン再取り込みも阻害します。

ノルクロミプラミン: N-デスメチルクロミプラミンの遊離塩基形態で、薬理作用は類似しています.

独自性: N-デスメチルクロミプラミン塩酸塩を特徴付けるのは、クロミプラミンの代謝産物としての特定の役割で、親薬物の全体的な薬理プロファイルに大きく貢献しています。 ノルエピネフリン再取り込みとの独自の相互作用により、研究と治療的応用にとって貴重な化合物となっています .

生化学分析

Biochemical Properties

N-Desmethyl Clomipramine Hydrochloride is known to interact with various enzymes, proteins, and other biomolecules. It primarily acts as an inhibitor of norepinephrine reuptake, which is a key mechanism in its antidepressant effects . The compound also interacts with serotonin transporters, albeit to a lesser extent than its parent compound, clomipramine . These interactions are crucial for its role in modulating neurotransmitter levels in the brain, which in turn affects mood and behavior.

Cellular Effects

N-Desmethyl Clomipramine Hydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the function of neurons by altering the levels of neurotransmitters such as norepinephrine and serotonin . This modulation of neurotransmitter levels can lead to changes in cell signaling pathways, which can impact gene expression and cellular metabolism. Additionally, the compound has been observed to induce changes in the expression of certain genes involved in neurotransmitter synthesis and degradation .

Molecular Mechanism

The molecular mechanism of N-Desmethyl Clomipramine Hydrochloride involves its binding to norepinephrine and serotonin transporters, inhibiting their reuptake activity . This inhibition leads to an increase in the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling effects. The compound also interacts with various receptors, including adrenergic and serotonergic receptors, which further modulates its effects on neurotransmission . Additionally, N-Desmethyl Clomipramine Hydrochloride has been shown to affect the activity of certain enzymes involved in neurotransmitter metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Desmethyl Clomipramine Hydrochloride have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade over extended periods . In in vitro studies, the effects of the compound on cellular function have been shown to persist for several hours after administration, with a gradual decline in activity over time . In in vivo studies, the compound has been observed to have long-term effects on neurotransmitter levels and behavior, with some effects persisting for days or even weeks after administration .

Dosage Effects in Animal Models

The effects of N-Desmethyl Clomipramine Hydrochloride vary with different dosages in animal models. At low doses, the compound has been shown to have antidepressant effects, improving mood and behavior in animal models of depression . At higher doses, the compound can induce adverse effects, including sedation, motor impairment, and changes in cardiovascular function . These dose-dependent effects highlight the importance of careful dosage selection in research and therapeutic applications.

Metabolic Pathways

N-Desmethyl Clomipramine Hydrochloride is involved in several metabolic pathways, including hydroxylation and demethylation . The compound is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation, before being excreted in the urine . The metabolic pathways of N-Desmethyl Clomipramine Hydrochloride are crucial for understanding its pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, N-Desmethyl Clomipramine Hydrochloride is transported and distributed by various mechanisms. The compound is highly bound to plasma proteins, which facilitates its transport in the bloodstream . It can also cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, the compound is distributed to various tissues, including the liver, kidneys, and heart, where it can accumulate and exert its effects .

Subcellular Localization

N-Desmethyl Clomipramine Hydrochloride is localized to various subcellular compartments, including the cytoplasm and the nucleus . The compound can interact with intracellular receptors and enzymes, modulating their activity and function . Additionally, N-Desmethyl Clomipramine Hydrochloride can undergo post-translational modifications, such as phosphorylation, which can affect its localization and activity within cells . These subcellular interactions are crucial for understanding the compound’s mechanism of action and its effects on cellular function.

準備方法

Synthetic Routes and Reaction Conditions: N-Desmethylclomipramine Hydrochloride is synthesized through the demethylation of clomipramine. The process involves the removal of a methyl group from the nitrogen atom of clomipramine. This reaction is typically carried out using a demethylating agent such as boron tribromide (BBr3) or other suitable reagents under controlled conditions .

Industrial Production Methods: In industrial settings, the production of N-Desmethylclomipramine Hydrochloride involves large-scale demethylation processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated systems to ensure consistency and efficiency .

化学反応の分析

Types of Reactions: N-Desmethylclomipramine Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogens, alkylating agents

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

類似化合物との比較

N-Desmethylclomipramine Hydrochloride is similar to other tricyclic antidepressants and their metabolites, such as:

Desipramine: Another metabolite of imipramine, known for its norepinephrine reuptake inhibition.

Nortriptyline: A metabolite of amitriptyline, also inhibiting norepinephrine reuptake.

Norclomipramine: The free base form of N-Desmethylclomipramine, with similar pharmacological properties.

Uniqueness: What sets N-Desmethylclomipramine Hydrochloride apart is its specific role as a metabolite of clomipramine, contributing significantly to the overall pharmacological profile of the parent drug. Its unique interaction with norepinephrine reuptake makes it a valuable compound for research and therapeutic applications .

特性

IUPAC Name |

3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2.ClH/c1-20-11-4-12-21-17-6-3-2-5-14(17)7-8-15-9-10-16(19)13-18(15)21;/h2-3,5-6,9-10,13,20H,4,7-8,11-12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMDDAZOLOSKTKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

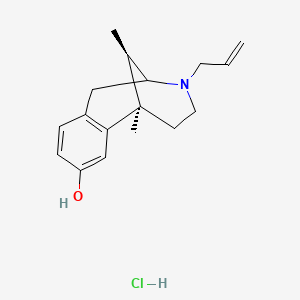

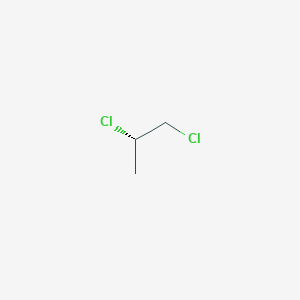

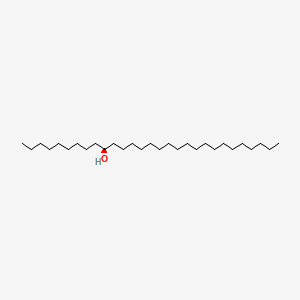

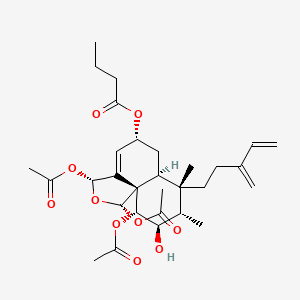

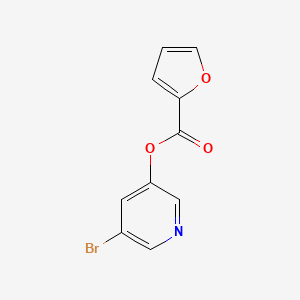

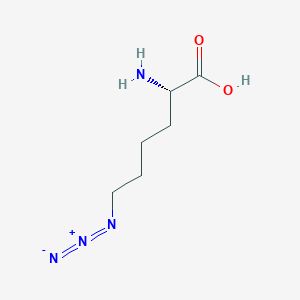

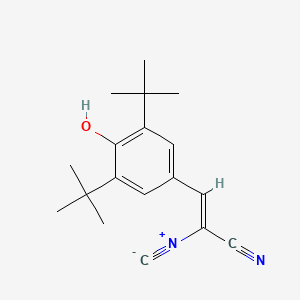

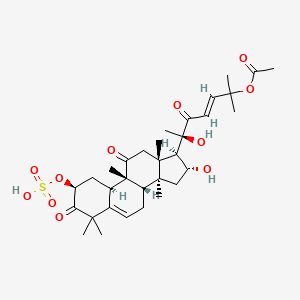

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(10R,11S,12S,14R,16S,20S,21R,22S,24E)-20-[(2S,3S,7E,9S,10E)-11-[formyl(methyl)amino]-2-methoxy-3,7,9-trimethyl-6-oxoundeca-7,10-dienyl]-12-hydroxy-10,22-dimethoxy-11,14,21-trimethyl-18-oxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-16-yl] carbamate](/img/structure/B1258069.png)

![2-(3,5-dimethyl-1-pyrazolyl)-N-[[3-(4-fluorophenyl)-1-(4-methylphenyl)-4-pyrazolyl]methyl]ethanamine](/img/structure/B1258085.png)